molecular formula C10H14N2O3S B2480106 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea CAS No. 1594069-21-2

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea

Cat. No.: B2480106
CAS No.: 1594069-21-2
M. Wt: 242.29
InChI Key: IDKCCGWRVPBPBT-UHFFFAOYSA-N
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Description

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further linked to a methylurea moiety. The unique structure of this compound makes it a valuable tool for scientific investigations and potential therapeutic uses.

Preparation Methods

The synthesis of 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea typically involves the reaction of 4-methanesulfonylbenzyl chloride with methylurea under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfone, sulfide, nitro, and halogenated derivatives, which can be further utilized in various chemical and biological studies.

Scientific Research Applications

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of various organic molecules and materials. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development. It is investigated for its effects on various biological targets and pathways.

    Medicine: Due to its potential therapeutic properties, this compound is studied for its use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers, coatings, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or inflammation, thereby exerting its therapeutic effects .

The molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea can be compared with other similar compounds, such as:

    1-[(4-Methanesulfonylphenyl)methyl]-3-ethylurea: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.

    1-[(4-Methanesulfonylphenyl)methyl]-3-phenylurea:

    1-[(4-Methanesulfonylphenyl)methyl]-3-isopropylurea: The isopropyl group may provide steric hindrance, affecting the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-[(4-methylsulfonylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-10(13)12-7-8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKCCGWRVPBPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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